
Cyclopropyl-(2,4-dichloro-benzyl)-amine
概要
説明
Cyclopropyl-(2,4-dichloro-benzyl)-amine is a compound that features a cyclopropyl group attached to a benzyl amine moiety substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring. This structure is indicative of a molecule that could exhibit interesting chemical reactivity and potentially useful physical properties for various applications in chemical synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds has been explored through various methodologies. For instance, 1,1-cyclopropane aminoketones, which are structurally related to cyclopropyl-(2,4-dichloro-benzyl)-amine, have been efficiently synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, employing DBU as the base in dichloromethane . Additionally, cyclopropanols have been aminated using a copper-catalyzed electrophilic amination process to form β-aminoketones, a reaction that includes C-C bond cleavage and Csp(3)-N bond formation . Furthermore, direct synthesis of cyclopropanes from gem-dialkyl groups has been achieved through double C-H activation, a method that could potentially be adapted for the synthesis of cyclopropyl-(2,4-dichloro-benzyl)-amine .
Molecular Structure Analysis
The molecular structure of cyclopropyl-(2,4-dichloro-benzyl)-amine would be characterized by the presence of a three-membered cyclopropane ring, which is known for its angle strain and reactivity. The dichloro-benzyl moiety would contribute to the molecule's overall electronic properties, potentially affecting its reactivity and interaction with other chemical species.
Chemical Reactions Analysis
Cyclopropyl-containing compounds participate in a variety of chemical reactions. For example, α-aminophosphonates have been synthesized from cyclopropylpyrimidine derivatives through a three-component condensation reaction, indicating that cyclopropyl groups can be involved in multi-component synthetic processes . Tertiary amines containing gem-dichlorocyclopropane have been obtained through reactions with various chlorides, suggesting that cyclopropyl-(2,4-dichloro-benzyl)-amine could also undergo N-alkylation reactions . Moreover, cyclopropylideneacetate derivatives have been used in Michael additions and Diels–Alder reactions, which could be relevant for the functionalization of cyclopropyl-(2,4-dichloro-benzyl)-amine .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of cyclopropyl-(2,4-dichloro-benzyl)-amine are not detailed in the provided papers, the properties of similar cyclopropyl-containing compounds can be inferred. Cyclopropane rings are known for their high ring strain, which can influence the compound's stability and reactivity. The presence of dichloro substituents on the benzyl moiety would affect the molecule's polarity, solubility, and potential interactions with biological targets. The synthesis methods and reactions described in the papers suggest that cyclopropyl-(2,4-dichloro-benzyl)-amine could be amenable to various chemical transformations, making it a versatile intermediate for further synthetic applications.
科学的研究の応用
Direct Cyclopropyl Transfer Reactions
A significant advancement in the field involves the development of methods for direct cyclopropyl transfer to nitrogen atoms within heterocycles or amides. Gagnon et al. (2007) introduced an expedient method for the N-cyclopropylation of azoles and amides using a nonpyrophoric cyclopropylbismuth reagent, catalyzed by copper acetate. This process is notable for its application in preparing N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles, showcasing the compound's ability to introduce cyclopropyl groups to nitrogen-containing rings, thereby enhancing their complexity and potential biological relevance Gagnon et al., 2007.
Copper-Promoted N-Cyclopropylation
Further expanding the scope of cyclopropyl incorporation, Bénard et al. (2010) reported a copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid. This method provided a straightforward approach to generate N-cyclopropyl derivatives, highlighting the effectiveness of cyclopropyl groups in modifying amines and anilines to produce compounds with potentially valuable properties for further chemical transformations Bénard et al., 2010.
Synthetic Processes of Cycloprophyl Carboxylic Acid
Yang Qiu-yan (2013) demonstrated a new process for preparing cycloprophyl carboxylic acid, starting from 2,4-dichloro-1-fluorobenzene. This process involved amination with cyclopropylamine, highlighting the cyclopropyl group's role in synthesizing complex molecules. The process is noted for its environmental friendliness and efficiency, suggesting its potential for broader application in green chemistry Yang Qiu-yan, 2013.
Enantioselective Cyclopropanation
Meazza et al. (2016) described the first enantioselective cyclopropanation of enals using benzyl chlorides, catalyzed by chiral secondary amines. This methodology allowed for the formation of formyl cyclopropane derivatives with good yields and excellent stereoselectivities, illustrating the cyclopropyl group's importance in achieving high stereocontrol in organic synthesis Meazza et al., 2016.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNLISSGALOLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405966 | |
| Record name | Cyclopropyl-(2,4-dichloro-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(2,4-dichloro-benzyl)-amine | |
CAS RN |
892568-95-5 | |
| Record name | Cyclopropyl-(2,4-dichloro-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


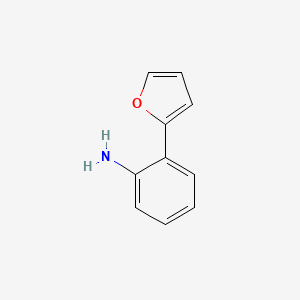
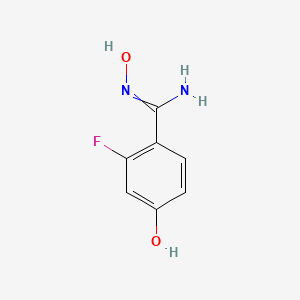
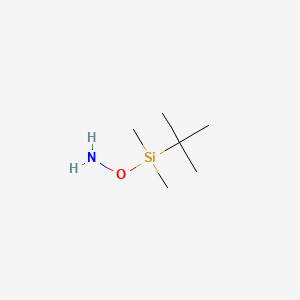
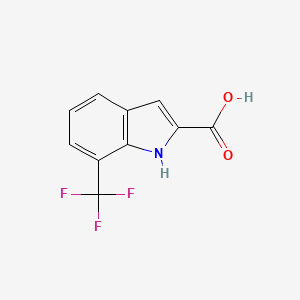
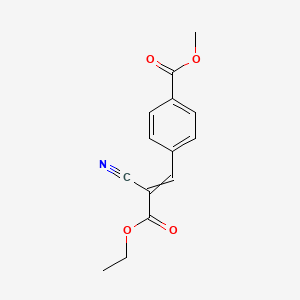
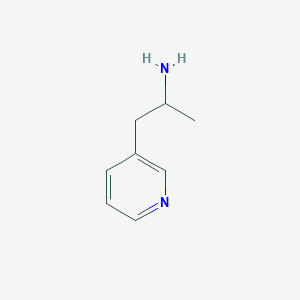
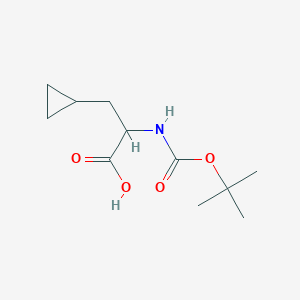
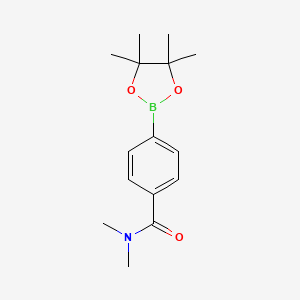
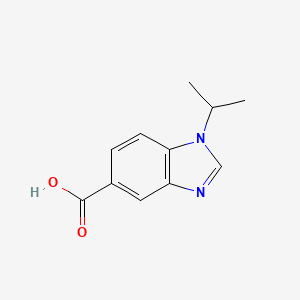


![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)
